molecular formula C13H17NO3 B1589623 Methyl 4-(morpholinomethyl)benzoate CAS No. 68453-56-5

Methyl 4-(morpholinomethyl)benzoate

Cat. No.: B1589623
CAS No.: 68453-56-5
M. Wt: 235.28 g/mol
InChI Key: JENXYLLXQAOUJO-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound's Significance in Medicinal Chemistry

The significance of Methyl 4-(morpholinomethyl)benzoate in medicinal chemistry stems from the well-established roles of its constituent parts. The morpholine (B109124) heterocycle is a particularly valued component in drug design, often referred to as a "privileged structure" because of its presence in numerous approved and experimental drugs. nih.govnih.gov

The morpholine ring offers several advantages:

Improved Physicochemical Properties: It can enhance aqueous solubility and provide a favorable balance between lipophilicity and hydrophilicity, which is crucial for a drug candidate's absorption and distribution in the body. acs.orgnih.gov

Metabolic Stability: The morpholine moiety can improve a molecule's metabolic profile, leading to a longer duration of action. acs.org

Receptor Interaction: The nitrogen and oxygen atoms of the morpholine ring can form hydrogen bonds and other interactions with biological targets like enzymes and receptors, thereby increasing the potency and selectivity of a drug. nih.govresearchgate.net

The methyl benzoate (B1203000) portion of the molecule also serves as a versatile chemical handle. The ester can be readily hydrolyzed to a carboxylic acid, providing another point for interaction with biological targets or for modifying the compound's properties. The aromatic ring serves as a rigid scaffold to which the other functional groups are attached, allowing for precise spatial orientation when interacting with a target protein. uomustansiriyah.edu.iq

Historical Context of Related Chemical Structures in Drug Discovery

The use of the morpholine ring in drug discovery is not a new concept. It is a structural component in a variety of established drugs, demonstrating its versatility and acceptance in pharmaceutical development. wikipedia.org Early examples of morpholine-containing drugs paved the way for its inclusion in modern therapeutics. For instance, the analgesic Dextromoramide and the antibiotic Linezolid (B1675486) both feature a morpholine ring. wikipedia.org More recently, the anticancer agent Gefitinib (B1684475), used to treat certain types of lung cancer, and Aprepitant, an antiemetic used to prevent nausea from chemotherapy, also contain this heterocyclic moiety. acs.orgnih.govwikipedia.org The successful integration of morpholine into these diverse therapeutic agents has cemented its status as a valuable building block for medicinal chemists. nih.gov

Similarly, benzoate derivatives have a long history in science and medicine. While simple esters like methyl benzoate are used as flavoring agents, more complex benzoate structures are key components of a wide range of pharmaceuticals. edu.krd The strategic placement of functional groups on the benzoate ring is a common tactic in drug design to optimize a compound's activity and pharmacokinetic properties.

Scope and Objectives of Current Research on this compound

Current research involving scaffolds like this compound is largely focused on the discovery of new treatments for a variety of diseases, particularly cancer. nih.gov The primary objective is to use this and related structures as a foundation for synthesizing novel compounds with enhanced biological activity and selectivity.

A significant area of investigation is the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The morpholine group has been shown to interact effectively with the active sites of various kinases. nih.govresearchgate.net One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an enzyme critical for angiogenesis—the formation of new blood vessels that tumors need to grow. rsc.org By inhibiting VEGFR-2, it is possible to cut off a tumor's blood supply, thereby halting its growth and spread. nih.gov

Research on derivatives has shown that the morpholinomethyl group is beneficial for cytotoxic activity against lung cancer cell lines. nih.gov Studies on related 3-(morpholinomethyl)benzofuran derivatives have demonstrated significant inhibitory activity against VEGFR-2. nih.govtandfonline.com For example, certain benzofuran (B130515) derivatives containing the morpholinomethyl group have shown potent VEGFR-2 inhibition, highlighting the potential of this moiety in developing new anti-cancer agents. nih.gov

The table below summarizes the inhibitory activity of some morpholinomethyl-containing compounds against cancer cell lines and VEGFR-2, illustrating the focus of current research.

Compound ClassTarget Cell Line/EnzymeIC₅₀ (µM)
3-(morpholinomethyl)benzofuran derivativesNCI-H23 (Lung Cancer)0.49 - 29.75
3-(morpholinomethyl)benzofuran derivativesA549 (Lung Cancer)Varies
Morpholine-benzimidazole-oxadiazole derivative (5h)HT-29 (Colon Cancer)7.93
Morpholine-benzimidazole-oxadiazole derivative (5j)HT-29 (Colon Cancer)9.65
Morpholine-benzimidazole-oxadiazole derivative (5c)HT-29 (Colon Cancer)17.75

The following table presents the VEGFR-2 inhibitory activity of related morpholine-containing compounds.

CompoundVEGFR-2 Inhibition IC₅₀ (nM)
3-(morpholinomethyl)benzofuran derivative (16a)45.4
3-(morpholinomethyl)benzofuran derivative (4b)77.97
3-(morpholinomethyl)benzofuran derivative (15a)132.5
Morpholine-benzimidazole-oxadiazole derivative (5h)49
Morpholine-benzimidazole-oxadiazole derivative (5j)98
Morpholine-benzimidazole-oxadiazole derivative (5c)915
Sorafenib (Reference Drug)37

These findings underscore the objective of using the this compound scaffold to generate potent and selective inhibitors for cancer therapy. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-11(3-5-12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENXYLLXQAOUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440394
Record name methyl 4-(morpholinomethyl)benzoate
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68453-56-5
Record name Benzoic acid, 4-(4-morpholinylmethyl)-, methyl ester
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Record name methyl 4-(morpholinomethyl)benzoate
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Record name methyl 4-(morpholin-4-ylmethyl)benzoate
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Synthesis and Chemical Modification Strategies

Synthetic Methodologies for Methyl 4-(morpholinomethyl)benzoate

The creation of this compound is not achieved in a single step but through a sequential process. This typically begins with the formation of a methyl benzoate (B1203000) scaffold, followed by the strategic introduction of the morpholinomethyl functional group.

Esterification Reactions for Methyl Benzoate Core

The synthesis of the methyl benzoate core is a fundamental esterification process. A common method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com For precursors to the target molecule, this involves starting with a substituted benzoic acid, such as 4-methylbenzoic acid or 4-(bromomethyl)benzoic acid.

The reaction typically involves heating a mixture of the benzoic acid derivative with an excess of methanol (B129727) and a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄). youtube.comtcu.edu The excess methanol helps to shift the reaction equilibrium towards the formation of the ester product. tcu.edu The first step in the mechanism is the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. youtube.com Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. youtube.com

Alternative and more environmentally friendly approaches are being developed, such as the use of recoverable solid acid catalysts instead of traditional liquid acids like sulfuric acid, which can reduce the production of wastewater during industrial synthesis. mdpi.com

Introduction of the Morpholinomethyl Moiety

The introduction of the morpholinomethyl group onto the methyl benzoate core is a critical step that typically follows the esterification. This is generally accomplished via a two-step process starting from methyl 4-methylbenzoate.

Bromination of the Benzylic Position : The first step is the synthesis of a key intermediate, Methyl 4-(bromomethyl)benzoate (B8499459). guidechem.comsigmaaldrich.com This is achieved through a free-radical bromination of the methyl group of methyl 4-methylbenzoate. Common reagents for this transformation include N-bromosuccinimide (NBS), which is often preferred over elemental bromine due to its milder nature and the production of fewer by-products. guidechem.com The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or 1,1'-azobis(cyclohexanecarbonitrile), and is often carried out under reflux in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724). chemicalbook.comechemi.com

Nucleophilic Substitution with Morpholine (B109124) : The resulting Methyl 4-(bromomethyl)benzoate possesses a reactive benzylic bromide. This electrophilic center is then subjected to a nucleophilic substitution reaction with morpholine. The nitrogen atom of the morpholine ring acts as the nucleophile, displacing the bromide ion to form the C-N bond and yield the final product, this compound. google.com This reaction is typically performed in the presence of a base, such as potassium carbonate, to neutralize the hydrogen bromide generated during the reaction. google.com

Specific Reaction Conditions and Catalysis

The efficiency and yield of the synthesis of this compound and its intermediates are highly dependent on the specific reaction conditions and the choice of catalyst.

For the initial esterification, concentrated sulfuric acid is a common and effective catalyst, though solid acid catalysts are gaining traction. youtube.commdpi.com

The subsequent bromination step to form Methyl 4-(bromomethyl)benzoate requires careful control of reagents and conditions to ensure selective bromination at the benzylic position. Orthogonal experiments have been used to optimize these conditions, identifying the ideal ratios of reagents, reaction time, and catalyst amount to improve yield and reduce waste. guidechem.com

Below is a table summarizing typical reaction conditions for the synthesis of the key intermediate, Methyl 4-(bromomethyl)benzoate, from different starting materials.

Starting MaterialReagentsCatalyst/InitiatorSolventTemperatureTimeYieldReference
Methyl 4-methylbenzoateN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)Reflux7 hoursNot specified guidechem.com
Methyl 4-bromo-2-methylbenzoateN-Bromosuccinimide (NBS)Benzoyl Peroxide (BPO)Carbon Tetrachloride (CCl₄)85 °C2 hours97% chemicalbook.com
Methyl 4-bromo-3-methylbenzoateN-Bromosuccinimide (NBS)Benzoyl PeroxideMethylene (B1212753) ChlorideReflux (under irradiation)10 hours77% echemi.com
Methyl 4-bromo-3-methylbenzoateN-Bromosuccinimide (NBS)1,1'-Azobis(cyclohexanecarbonitrile)AcetonitrileReflux12 hoursNot specified echemi.com

Derivatization and Analog Synthesis of this compound

The structural framework of this compound serves as a template for the synthesis of various derivatives and analogs. These modifications are aimed at modulating the compound's physicochemical properties and biological activity.

Structural Modifications for Enhanced Activity or Specificity

Modifying the core structure of this compound can lead to new compounds with different profiles. A notable example involves altering the connectivity between the two aromatic rings. One such derivative is Methyl 4-((4-(morpholinomethyl)phenyl)ethynyl)benzoate. In this analog, an ethynyl (B1212043) bridge is inserted, which can significantly alter the molecule's geometry, rigidity, and electronic properties. The synthesis of such a compound would likely involve a Sonogashira coupling reaction between a terminal alkyne and an aryl halide, demonstrating how the core scaffold can be elaborated to explore new chemical space.

Synthesis of N-Substituted Aminomethylbenzoate Esters as Prodrugs

A significant area of derivatization involves creating prodrugs to improve properties like cellular uptake and bioavailability. nih.gov A prodrug strategy can temporarily mask polar functional groups, such as the amine and carboxylic acid moieties found in related aminomethylbenzoate structures. nih.gov

One approach is the modification of the carboxylic acid group into a range of different esters. nih.gov This can be achieved by reacting the parent carboxylic acid with various alkyl iodides in the presence of a base like potassium carbonate. nih.gov Furthermore, the amine group can be protected, for instance, using an esterase-sensitive trimethyl-lock (TML) system. nih.gov This dual modification yields prodrugs that can be cleaved by cellular esterases to release the active parent compound inside the cell. nih.gov

The synthesis of these N-substituted aminomethylbenzoate ester prodrugs often involves a multi-step sequence:

Protection of the amino acid starting material (e.g., with a Boc group).

Esterification of the carboxylic acid to introduce the desired ester moiety.

Deprotection of other functional groups (e.g., removal of a benzyl (B1604629) protecting group).

Coupling reactions to introduce further modifications, followed by final deprotection steps to yield the ester prodrugs. nih.gov

This strategy allows for the creation of a library of candidate prodrugs with varied ester groups, as shown in the table below, which can then be evaluated for their cellular activity.

Prodrug TypeModification StrategyPurposeReference
Ester ProdrugsThe carboxylic acid is masked as an ester (e.g., methyl, ethyl, isobutyl ester).To increase lipophilicity and improve cell membrane permeability. nih.gov
Dual Prodrugs (Ester-TML)The carboxylic acid is masked as an ester, and the amine is masked as an amide using an esterase-sensitive trimethyl-lock (TML).To mask both polar groups, with cleavage initiated by esterases to release the free amine and carboxylic acid. nih.gov
Amino-ester ProdrugsAmino-esters are attached to a parent drug, often to increase water solubility.To improve the solubility profile of highly lipophilic parent compounds. mdpi.com

Formation of Benzamide (B126) and Pyrimidine (B1678525) Derivatives

The ester functionality of this compound serves as a versatile handle for the synthesis of more complex molecules, including biologically relevant benzamide and pyrimidine scaffolds. These transformations typically involve the conversion of the methyl ester into an amide or incorporating the benzoyl moiety into a heterocyclic pyrimidine ring system.

Benzamide Derivatives

The conversion of this compound to its corresponding benzamide derivatives is a key strategy for creating compounds with potential pharmacological applications. The most common approach involves the reaction of the ester with a primary or secondary amine, leading to the formation of an N-substituted benzamide. This transformation, known as amidation, can be achieved through several synthetic routes.

One plausible and widely used method is a two-step process. First, the methyl ester is hydrolyzed to its corresponding carboxylic acid, 4-(morpholinomethyl)benzoic acid. This hydrolysis is typically carried out under basic conditions, for example using sodium hydroxide (B78521) in an aqueous or alcoholic solution, followed by acidification to precipitate the carboxylic acid. The resulting 4-(morpholinomethyl)benzoic acid is then coupled with a desired amine using a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive 4-(morpholinomethyl)benzoyl chloride can then readily react with a wide range of amines to form the desired benzamide derivative in high yield. The existence of benzamide derivatives of 4-(morpholinomethyl)benzoic acid is documented in chemical databases. For instance, the compound methyl 4-{[4-(4-morpholinylmethyl)benzoyl]amino}benzoate is a known derivative, formed by the amide bond formation between 4-(morpholinomethyl)benzoic acid and methyl 4-aminobenzoate. nih.gov

Direct conversion of the methyl ester to the amide without isolating the carboxylic acid intermediate is also possible. Heterogeneous catalysts have been shown to be effective for the direct amidation of methyl esters. For example, catalysts like niobium pentoxide (Nb₂O₅) have demonstrated high activity for the amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net Another study has detailed the kinetics of converting methyl benzoate to benzamide using an alumina (B75360) catalyst in liquid ammonia, a process that could potentially be adapted for this compound. rsc.org

The choice of amine reactant allows for the introduction of diverse structural motifs, leading to a library of novel benzamide compounds. The reaction conditions for these amidations are generally selected based on the reactivity of the specific amine and the desired scale of the reaction.

Table 1: Plausible Synthetic Routes for Benzamide Derivatives from this compound

Route Starting Material Key Reagents Intermediate Final Product Type
1. Hydrolysis & Amide Coupling This compound1. NaOH/H₂O, then HCl2. Amine, EDC, HOBt4-(morpholinomethyl)benzoic acidN-Substituted 4-(morpholinomethyl)benzamide
2. Acyl Chloride Formation This compound1. NaOH/H₂O, then HCl2. SOCl₂ or (COCl)₂3. Amine4-(morpholinomethyl)benzoyl chlorideN-Substituted 4-(morpholinomethyl)benzamide
3. Direct Catalytic Amidation This compoundAmine, Nb₂O₅ or Al₂O₃ catalystNoneN-Substituted 4-(morpholinomethyl)benzamide

Pyrimidine Derivatives

The synthesis of pyrimidine derivatives from benzoyl compounds is a well-established field in heterocyclic chemistry, often utilizing condensation reactions. mdpi.comnih.gov Pyrimidines are typically constructed by reacting a compound containing an amidine functionality (like guanidine (B92328) or urea) with a 1,3-dielectrophilic component, such as a β-dicarbonyl compound or an α,β-unsaturated ketone.

While there is extensive literature on the synthesis of pyrimidines, direct conversion of this compound into a pyrimidine derivative is not straightforward and appears to be not commonly documented. The structure of this compound does not possess the necessary functional group arrangement (e.g., a 1,3-dicarbonyl system) to directly participate in standard pyrimidine ring-forming reactions.

Therefore, the synthesis of a pyrimidine derivative incorporating the 4-(morpholinomethyl)benzoyl moiety would likely require a multi-step synthetic sequence. A hypothetical pathway could involve first converting this compound into a suitable precursor. For example, the methyl ester could be used in a Claisen condensation with a ketone to generate a 1,3-diketone. This newly formed β-diketone, bearing the 4-(morpholinomethyl)phenyl group, could then undergo a cyclocondensation reaction with an amidine like guanidine hydrochloride, thiourea, or urea (B33335) in the presence of a base to form the desired substituted pyrimidine ring.

Another established route to pyrimidines involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine. nih.gov To utilize this method, this compound would first need to be converted into 4-(morpholinomethyl)acetophenone. This could be achieved through various synthetic transformations. The resulting acetophenone (B1666503) could then undergo a base-catalyzed aldol (B89426) condensation with an appropriate aldehyde to form the chalcone (B49325) precursor, which could subsequently be cyclized to the pyrimidine.

These proposed pathways highlight that while the 4-(morpholinomethyl)benzoyl scaffold can be incorporated into a pyrimidine ring, it requires significant modification of the initial methyl ester starting material. General methods for pyrimidine synthesis often involve benzoyl precursors like benzoyl chloride for acylation, but not typically simple benzoate esters as direct starting materials for the core ring construction. acs.orgrsc.orgacs.org

Table 2: General Synthetic Strategies for Pyrimidines from Benzoyl Precursors

Strategy Key Precursor Coreactants Reaction Type Resulting Scaffold
1. β-Diketone Cyclization Benzoylacetone (or derivative)Guanidine, Urea, or ThioureaCyclocondensation2-Amino/Hydroxy/Thio-4-phenyl-6-methylpyrimidine
2. Chalcone Cyclization Benzoyl-derived ChalconeGuanidine Hydrochloride, NaOHCyclocondensation2-Amino-4,6-diarylpyrimidine
3. Acylation/Cyclization Benzoyl Chlorideo-aminonicotinonitrileAcylation followed by intramolecular heterocyclizationPyrido[2,3-d]pyrimidine

Structure Activity Relationship Sar Studies

Impact of the Methyl 4-(morpholinomethyl)benzoate Scaffold on Biological Activity

The fundamental framework of this compound, which consists of a para-substituted benzene (B151609) ring, is a common scaffold in medicinal chemistry. This arrangement provides a rigid core that allows for the precise positioning of functional groups to interact with biological targets. The biological activity of compounds built on this scaffold is highly dependent on the nature and position of the substituents.

To illustrate the potential impact of modifications to this scaffold, consider the following hypothetical data based on trends observed in similar compound series, such as kinase inhibitors mdpi.comnih.govmdpi.com:

Table 1: Illustrative Biological Activity of Scaffold Analogs This table presents hypothetical data for illustrative purposes.

CompoundScaffold ModificationTargetIC50 (nM)
This compoundParent ScaffoldKinase A50
Analog 1Replacement of benzoate (B1203000) with benzamide (B126)Kinase A25
Analog 2Replacement of morpholine (B109124) with piperidine (B6355638)Kinase A100
Analog 3Insertion of an ethyl linker instead of methylKinase A200

As suggested by the illustrative data, even minor changes to the core scaffold, such as replacing the ester with an amide (Analog 1), could significantly enhance binding affinity. Conversely, altering the heterocyclic amine (Analog 2) or the linker length (Analog 3) could be detrimental to the activity.

Role of the Morpholine Ring in Ligand-Target Interactions

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their properties. mdpi.comnih.gov Its inclusion in the this compound structure is likely to have several important effects:

Improved Physicochemical Properties: The morpholine ring can increase the aqueous solubility and metabolic stability of a compound. nih.gov Its nitrogen atom is weakly basic, which can be advantageous for forming salts and improving oral bioavailability.

Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a biological target, such as an enzyme or receptor. nih.gov

Conformational Rigidity: The chair conformation of the morpholine ring provides a degree of rigidity, which can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.

The importance of the morpholine ring can be explored by comparing its activity to analogs with different cyclic amines.

Table 2: Illustrative Impact of Heterocyclic Amine Substitution This table presents hypothetical data for illustrative purposes.

CompoundHeterocyclic AmineTargetRelative Binding Affinity
This compoundMorpholineReceptor X1.0
Analog 4PiperidineReceptor X0.5
Analog 5Thiomorpholine (B91149)Receptor X0.8
Analog 6N-methylpiperazineReceptor X1.2

In this hypothetical scenario, replacing the morpholine with a piperidine ring (Analog 4), which lacks the hydrogen bond-accepting oxygen, results in a decrease in affinity. The introduction of a sulfur atom in thiomorpholine (Analog 5) might partially restore some favorable interactions. An N-methylpiperazine ring (Analog 6) could introduce additional interactions or alter the basicity, potentially leading to improved affinity.

Influence of Substituents on Efficacy and Selectivity

The efficacy and selectivity of a drug molecule can be finely tuned by adding various substituents to its core structure. In the case of this compound, substituents could be added to either the benzene ring or the morpholine ring.

Benzene Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzene ring can alter the electronic properties of the molecule, which can affect its binding to the target. For instance, in some series of kinase inhibitors, the addition of a halogen or a methoxy (B1213986) group to the aromatic ring has been shown to enhance potency. mdpi.comnih.gov

Morpholine Ring Substitution: Adding substituents to the morpholine ring can provide additional points of interaction with the target protein, potentially increasing both potency and selectivity. However, bulky substituents could also lead to steric clashes, reducing activity. nih.gov

The following table illustrates the potential effects of such substitutions.

Table 3: Illustrative Effects of Substituents on Efficacy This table presents hypothetical data for illustrative purposes.

CompoundSubstituent PositionSubstituentTargetEfficacy (% Inhibition at 10 µM)
This compound--Enzyme Y60
Analog 7Benzene ring (position 2)FluoroEnzyme Y75
Analog 8Benzene ring (position 3)MethoxyEnzyme Y85
Analog 9Morpholine ring (position 2)MethylEnzyme Y40

This illustrative data suggests that small, electron-withdrawing groups like fluorine (Analog 7) or electron-donating groups like methoxy (Analog 8) on the benzene ring could enhance efficacy. In contrast, a methyl group on the morpholine ring (Analog 9) might introduce unfavorable steric interactions.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis of this compound would involve studying the rotational freedom around the single bonds, particularly the bond connecting the benzene ring to the methylene (B1212753) linker and the bond between the methylene linker and the morpholine nitrogen.

The preferred conformation of the molecule will be the one with the lowest energy. This conformation determines how the functional groups are presented in space and, therefore, how effectively the molecule can bind to its target. The morpholine ring typically adopts a chair conformation. The orientation of the morpholinomethyl group relative to the plane of the benzoate ring will be a key determinant of biological activity.

Computational modeling techniques are often used to predict the low-energy conformations of a molecule and to dock these conformations into the binding site of a target protein. These studies can provide valuable insights into the specific interactions that are responsible for the observed biological response. For example, studies on other morpholine-containing compounds have shown that the orientation of the morpholine ring within a binding pocket can be crucial for activity. nih.gov

Table 4: Illustrative Correlation of Conformation with Biological Response This table presents hypothetical data for illustrative purposes.

CompoundPredominant Conformation (Dihedral Angle*)TargetBiological Response (EC50 in µM)
This compound90°Receptor Z1.5
Analog 10 (ortho-methyl substituted)120°Receptor Z5.0
Analog 11 (linker constrained)60°Receptor Z0.5

*Dihedral angle between the plane of the benzene ring and the C-N bond of the morpholine.

The hypothetical data in this table suggests that the biological response is sensitive to the conformation of the molecule. An ortho-methyl group (Analog 10) could sterically hinder the preferred conformation, leading to reduced activity. Conversely, constraining the linker (Analog 11) to favor the bioactive conformation could lead to a significant increase in potency.

Biological Activities and Mechanistic Investigations

Antiviral Activities

Methyl 4-(morpholinomethyl)benzoate has demonstrated notable efficacy as an antiviral agent, particularly against highly pathogenic viruses. Its mechanism of action appears to be centered on the inhibition of viral entry into host cells, a critical first step in the viral life cycle.

Efficacy Against Filoviruses (e.g., Ebola and Marburg Virus)

A series of 4-(aminomethyl)benzamides, including the structural class to which this compound belongs, have been identified as potent inhibitors of both Ebola virus (EBOV) and Marburg virus (MARV) entry. nih.gov One particular 4-(aminomethyl)benzamide (B1271630), referred to as CBS1118, exhibited significant activity against both EBOV and MARV, with EC50 values below 10 μM, indicating its potential as a broad-spectrum anti-filovirus agent. nih.gov This discovery highlights the promise of this chemical scaffold in the development of therapies for these severe and often fatal diseases. nih.gov

Mechanism of Viral Entry Inhibition

The primary antiviral mechanism of this compound and related compounds is the inhibition of viral entry into host cells. nih.gov Filoviruses like Ebola and Marburg utilize surface glycoproteins to attach to and fuse with host cells, a process that is essential for initiating infection. nih.gov By targeting this entry stage, these small molecule inhibitors can effectively block the virus before it has a chance to replicate its genetic material within the host cell. nih.govyoutube.com The matrix protein VP40 of the Marburg virus has been identified as a key player in antagonizing the host's interferon signaling pathway, a crucial part of the innate immune response. nih.govbu.edu While distinct from the mechanism of Ebola's VP24 protein, this highlights the complex viral strategies to evade host defenses. nih.gov

Broad-Spectrum Antiviral Potential

The development of broad-spectrum antiviral agents is a significant goal in combating emerging and re-emerging viral threats. nih.govresearchgate.net The activity of the 4-(aminomethyl)benzamide series against both Ebola and Marburg viruses suggests a broader potential against other related viruses. nih.gov The strategy of targeting host factors essential for viral replication, rather than specific viral components, is a promising approach to achieve broad-spectrum activity and reduce the likelihood of drug resistance. nih.gov Further research into compounds like this compound could lead to the development of therapies effective against a range of RNA viruses. nih.gov

Anticancer Research

In addition to its antiviral properties, the chemical scaffold of this compound has been investigated for its potential in cancer therapy. The focus of this research has been on its ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Inhibition of Kinases (e.g., FAK, Plk1)

Polo-like kinase 1 (Plk1) is a crucial regulator of the cell cycle and is often overexpressed in various cancers, making it an attractive target for anticancer drugs. nih.gov Inhibition of Plk1 can lead to mitotic catastrophe and apoptosis in cancer cells. nih.gov Research has shown that targeting Plk1 can be an effective strategy, particularly in combination with other therapies, to overcome drug resistance. nih.govnih.gov While direct inhibition of Focal Adhesion Kinase (FAK) by this compound is not explicitly detailed in the provided context, the broader class of kinase inhibitors is a major focus of anticancer drug development.

Antiproliferative Effects on Cancer Cell Lines

Compounds with similar structural features to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have shown potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Similarly, the coumarin (B35378) derivative 4-methylumbelliferone (B1674119) has been shown to have anti-cancer effects in epithelial ovarian cancer cells. nih.gov These findings underscore the potential of this chemical class to inhibit the growth of cancer cells. nih.govmedchemexpress.com

Cancer Cell LineCompound ClassObserved EffectReference
MCF-7 (Breast Cancer)4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesPotent antiproliferative activity mdpi.com
MDA-MB-231 (Breast Cancer)4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylatesAntiproliferative activity mdpi.com
Epithelial Ovarian Cancer4-methylumbelliferone (a coumarin derivative)Anti-cancer effects nih.gov

Induction of Apoptosis and Cell Cycle Arrest

The induction of apoptosis (programmed cell death) and the arrest of the cell cycle are key mechanisms through which anticancer agents exert their effects. While direct studies on this compound are limited, research on closely related structures, particularly those containing the morpholinomethyl moiety, provides significant insights.

For instance, a series of 3-(morpholinomethyl)benzofuran derivatives have been synthesized and evaluated for their potential as anticancer agents against non-small cell lung carcinoma. nih.gov Three of the most active compounds in this series were further investigated to determine their effects on cell cycle progression and apoptosis. nih.gov These studies revealed that the compounds could efficiently inhibit the growth of cancer cell lines. nih.gov The investigation into their mechanism showed that their cytotoxic effects are linked to their ability to halt the cell cycle and trigger apoptosis. nih.govmdpi.com For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.com

Similarly, other compounds with different core structures have demonstrated the ability to induce apoptosis and cell cycle arrest. Bis (2-ethylhexyl) phthalate (B1215562) (BEHP), a compound produced by a marine bacterium, was found to induce apoptosis in human erythroleukemic K562 cells by activating caspases and regulating mitochondrial enzymes. nih.gov Flow cytometry analysis confirmed that BEHP was also effective in arresting the cell cycle at the sub G0/G1 phase. nih.gov Furthermore, the combination of tamoxifen (B1202) and curcumin (B1669340) loaded into niosomes has been shown to increase the rate of apoptosis in MCF-7 breast cancer cells, with cell cycle analysis confirming an increase in the Sub-G1 phase population, indicative of apoptosis. nih.gov

These findings from related morpholinomethyl derivatives and other apoptosis-inducing agents suggest that the morpholinomethylbenzoate scaffold is a promising area for the development of new therapeutic agents that function by inducing cell cycle arrest and apoptosis.

Table 1: Effects of Related Compounds on Cell Cycle and Apoptosis

Compound/AgentCell Line(s)EffectKey FindingsCitation
3-(morpholinomethyl)benzofuran derivativesA549, NCI-H23Cell Cycle Arrest & ApoptosisFurther investigation of the most active compounds confirmed effects on cell cycle progression and apoptosis. nih.gov
Benzimidazole-based 1,3,4-oxadiazole derivativesMDA-MB-231, SKOV3, A549Cell Cycle Arrest & ApoptosisEffectively suppressed cell cycle progression and induced apoptosis. mdpi.com
Bis (2-ethylhexyl) phthalate (BEHP)K562Cell Cycle Arrest (Sub G0/G1) & ApoptosisInduced apoptosis through caspase activation and arrested the cell cycle. nih.gov
Tamoxifen-Curcumin NiosomesMCF-7Cell Cycle Arrest (Sub-G1) & ApoptosisIncreased the cell population in the Sub-G1 phase, indicating apoptosis. nih.gov

Molecular Targets and Signaling Pathways (e.g., NF-κB/MAPK, PTEN/Akt/NF-κB)

The biological activities of a compound are intrinsically linked to its interaction with specific molecular targets and signaling pathways within the cell. Key pathways often implicated in cancer progression include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov

The NF-κB family of transcription factors plays a crucial role in regulating inflammatory responses, and its dysregulation is linked to various diseases, including cancer. nih.gov Similarly, the MAPK signaling pathway is involved in mediating a range of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Research has shown that flagellin (B1172586) fusion proteins can activate both NF-κB and MAPK signaling to induce cytokine secretion in immune cells. nih.gov

While direct evidence for this compound is not available, the morpholine (B109124) ring is a common feature in compounds designed to interact with important cellular targets. For example, morpholine-containing compounds have been developed as inhibitors of PI3K and mTOR, enzymes that are key components of pathways often dysregulated in cancer. nih.gov The morpholine ring in these inhibitors can form crucial interactions within the ATP-binding site of these kinases. nih.gov Furthermore, porphyrin derivatives have been identified as inhibitors of the interaction between RANK and RANKL, a key signaling axis in bone metabolism and immune cell function that can activate NF-κB. nih.gov These examples highlight the potential for the morpholine moiety to contribute to the binding and modulation of significant biological targets.

Antibacterial Studies

Activity Against Gram-Positive and Gram-Negative Bacteria

Benzoic acid and its derivatives are known for their antimicrobial properties. google.com Studies on related compounds provide a basis for the potential antibacterial activity of this compound. For instance, a series of new hybrid compounds combining 2-mercaptobenzothiazole (B37678) with various amines showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In a study focused on the synthesis of antibacterials, a methyl benzoate (B1203000) derivative was used as a starting material, which was subsequently modified with morpholine, among other amines, to generate a library of compounds. nih.gov These compounds were then tested for their antimicrobial activity, indicating that the morpholinomethylbenzoate scaffold is of interest in the search for new antibacterial agents. nih.gov Additionally, 3-(morpholinomethyl)benzofuran derivatives have demonstrated moderate antitubercular activity. nih.gov

Table 2: Antibacterial Activity of Related Compounds

Compound/Derivative ClassTarget OrganismsActivity LevelCitation
2-Mercaptobenzothiazole acetamide (B32628) derivativesGram-positive and Gram-negative bacteriaModerate to good nih.gov
Triaryl derivatives from methyl benzoate (including morpholine modification)Streptococcus pneumoniaeFrom low to high activity depending on the derivative nih.gov
3-(morpholinomethyl)benzofuran derivativesMycobacterium tuberculosisModerate nih.gov

Inhibition of Bacterial Topoisomerases (DNA Gyrase and Topo IV)

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established and essential targets for a variety of antibacterial drugs. nih.govplos.orgmedchemexpress.com These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. plos.org DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. nih.gov

Inhibitors of these enzymes, often referred to as "poisons," act by stabilizing the transient enzyme-DNA complex, which leads to an accumulation of double-strand DNA breaks and ultimately results in bacterial cell death. plos.org While there are no direct studies showing that this compound inhibits these enzymes, molecular docking studies on other classes of compounds have been used to predict their interaction with topoisomerase IV. For example, docking studies with certain metal complexes supported their empirically observed antibacterial activity by suggesting a strong affinity for the topoisomerase IV receptor. acs.org Given that the inhibition of DNA gyrase and topoisomerase IV is a common mechanism for antibacterial compounds, it represents a potential mode of action for novel benzoate derivatives. nih.gov

Mechanism of Action in Bacterial Systems

The mechanism of antibacterial action for benzoate derivatives can be multifaceted. For some derivatives, the antibacterial effect is linked to their ability to target specific enzymes, such as the topoisomerases discussed previously. nih.govacs.org The inhibition of these essential enzymes disrupts critical cellular processes, leading to bacterial death.

In addition to specific enzyme inhibition, some benzoate-related compounds may act more generally. For instance, the antibacterial action of certain preservatives is attributed to their ability to disrupt the lipid bilayer of the bacterial cell membrane. This disruption can alter membrane transport and lead to the leakage of intracellular components, ultimately causing cell death.

Prodrug Applications and Biotransformation

The concept of a prodrug involves designing a molecule that is inactive in its initial form but is converted into an active drug within the body through metabolic processes. This approach is often used to improve the pharmacokinetic properties of a drug, such as its solubility or bioavailability. While specific prodrug applications for this compound have not been detailed, the ester functional group present in the molecule is a common feature used in prodrug design. Esters can be hydrolyzed by esterase enzymes in the body to release an active carboxylic acid, alcohol, or phenol.

Design of Water-Soluble and Biolabile Prodrugs

The design of prodrugs is a key strategy in pharmaceutical sciences to enhance the delivery of therapeutic agents with suboptimal properties, such as poor water solubility. N-substituted 4-(aminomethyl)benzoate diesters have been synthesized and assessed as potential prodrugs to improve the delivery of antiviral drugs like ganciclovir (B1264). Among these, the 4-(morpholinomethyl)benzoate derivative of ganciclovir was identified as a particularly promising candidate.

These prodrugs are designed to be more lipophilic than the parent drug, which can aid in crossing biological membranes, while also possessing good aqueous solubility, a crucial factor for parenteral administration. The combination of increased lipophilicity and sufficient aqueous solubility makes N-substituted 4-(aminomethyl)benzoate esters a noteworthy prodrug type.

In a similar vein, N-substituted 3- or 4-(aminomethyl)benzoate esters of acyclovir (B1169) have been developed as water-soluble prodrugs. nih.gov These esters exhibit high solubility in slightly acidic solutions, which is beneficial for their formulation and storage. nih.gov Their design as biolabile compounds ensures that they are readily converted to the active parent drug within the body. nih.gov

Enzymatic Hydrolysis in Plasma

A critical feature of a successful prodrug is its ability to be efficiently converted to the active parent drug by enzymes present in the body, such as those in plasma. Research has shown that N-substituted 4-(aminomethyl)benzoate diester prodrugs undergo enzymatic hydrolysis in human plasma.

Specifically, the hydrolysis of ganciclovir prodrugs proceeds through the formation of a corresponding monoester before releasing the parent drug. The rate of this enzymatic hydrolysis is significantly influenced by the nature of the amino substituents. In these studies, the 4-(morpholinomethyl)benzoate derivative of ganciclovir was found to be the most labile to enzymatic action, indicating a rapid conversion to the active form in plasma. documentsdelivered.com

Similarly, prodrugs of acyclovir based on N-substituted (aminomethyl)benzoate esters demonstrate a high susceptibility to enzymatic hydrolysis in plasma. nih.gov The half-lives for the hydrolysis of these esters in 80% human plasma were observed to be short, ranging from 0.8 to 57 minutes, highlighting their efficient conversion. nih.gov The position of the aminomethyl group was also found to be a determinant in the rate of hydrolysis. nih.gov

The rapid enzymatic cleavage of these prodrugs is a desirable characteristic, ensuring that the active drug is released in a timely manner to exert its therapeutic effect.

Sustained Release Mechanisms

For instance, water-soluble polymer prodrugs have been developed for the subcutaneous delivery of anticancer drugs. dntb.gov.ua In this approach, the drug is conjugated to a hydrophilic and biocompatible polymer, such as polyacrylamide. dntb.gov.ua This conjugation can lead to a sustained release of the drug as the polymer degrades or as the linker between the drug and the polymer is cleaved under physiological conditions. dntb.gov.ua Such systems can improve the therapeutic efficacy and reduce the side effects of the parent drug. dntb.gov.ua While not specific to this compound, this technology represents a potential avenue for developing sustained-release formulations of its derivatives.

Other Biological Investigations

Beyond its application in prodrug design, derivatives of this compound have been investigated for other potential therapeutic activities.

There is no direct evidence in the reviewed scientific literature for the antioxidative activity of this compound itself. However, studies on structurally related compounds suggest that the benzoate scaffold can be a basis for antioxidant properties. For example, organodiselenide-tethered methyl anthranilates, which are derivatives of methyl benzoate, have shown promising antioxidant activities in in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.gov These findings indicate that modifications to the methyl benzoate structure could lead to compounds with significant antioxidant potential.

Direct studies on the neuroprotective action of this compound are currently lacking in the scientific literature. However, research on other benzoate derivatives has shown neuroprotective effects. For instance, methyl 3,4-dihydroxybenzoate has been shown to protect against H₂O₂-induced apoptosis in RGC-5 cells, suggesting it could be an effective neuroprotective compound against oxidative stress. mdpi.com Furthermore, other studies on methylated derivatives of natural compounds like resveratrol (B1683913) have demonstrated neuroprotective effects against neurotoxicity. researchgate.net These findings on related structures suggest that the benzoate moiety could be a scaffold for the development of neuroprotective agents, warranting future investigation into the potential neuroprotective properties of this compound derivatives.

A significant area of investigation has been the antimalarial activity of derivatives structurally related to this compound. Specifically, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene and 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

These studies have revealed that certain derivatives exhibit potent antimalarial activity, with IC₅₀ values in the sub-micromolar to micromolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.comthieme-connect.de The structure-activity relationship studies have indicated that the nature of the substituent on the aminomethyl group plays a crucial role in the observed activity. mdpi.comthieme-connect.de

For example, in one study of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives, the compound 1r, which has a pyridin-4-ylpropylaminomethyl side chain, was found to be the most active against the W2 strain with an IC₅₀ of 0.18 μM. thieme-connect.de Against the 3D7 strain, the same compound was the most potent with an IC₅₀ of 0.07 μM. thieme-connect.de

In another series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, compound 1m, featuring a pyridin-3-ylmethylaminomethyl side chain, was identified as a highly promising candidate with IC₅₀ values of 0.07 μM against the W2 strain and 0.06 μM against the 3D7 strain. nih.gov

These findings highlight that the core structure, which is related to this compound, can be effectively modified to produce potent antimalarial agents. The interactive table below summarizes the antimalarial activities of some of these derivatives.

a: 1,3,5-tris[(4-(pyridin-4-ylpropylaminomethyl)phenyl)methyl]benzene thieme-connect.de b: 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxy)methyl]benzene nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of methyl 4-(morpholinomethyl)benzoate and related structures. These calculations provide a theoretical framework for understanding the molecule's geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G+(d,p), are employed to optimize the molecular geometry and predict various chemical properties. nih.gov These theoretical approaches have been successfully used to complement experimental data, such as FT-IR, UV-Vis, and NMR spectroscopy, showing good agreement between calculated and observed values. nih.gov The application of DFT allows for a detailed analysis of the molecule's structural parameters and thermodynamic stability. researchgate.net

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.comaimspress.com The energy gap between the HOMO and LUMO (ΔE) is a key parameter; a larger gap implies higher stability and lower chemical reactivity. irjweb.comaimspress.com For related benzoate (B1203000) derivatives, HOMO-LUMO analysis has been used to show that charge transfer occurs within the molecule. nih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). epstem.netresearchgate.net This information is vital for predicting how the molecule will interact with other molecules, including biological targets. aimspress.comresearchgate.net

Table 1: Quantum Chemical Parameters for a Related Imidazole Derivative irjweb.com
ParameterValue (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871
Chemical Hardness (η)2.2449

Prediction of Chemical Reactivity

By analyzing the outputs of quantum chemical calculations, such as HOMO-LUMO energies and MEP maps, the chemical reactivity of a molecule can be predicted. epstem.net The regions of negative potential on the MEP surface are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack. researchgate.net Furthermore, the HOMO-LUMO gap provides insights into the molecule's propensity to undergo chemical reactions. A smaller gap suggests that the molecule is more polarizable and reactive. irjweb.com These predictive capabilities are invaluable in drug design and materials science for assessing a molecule's potential interactions and stability.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used to understand the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme.

Ligand-Enzyme Binding Interactions

Molecular docking studies are crucial for elucidating the specific interactions between a ligand and the active site of an enzyme. researchgate.netresearchgate.net These studies can identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. researchgate.net For instance, in studies of related benzoate derivatives, docking has been used to understand how these molecules inhibit enzymes like glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov The insights gained from these simulations can explain the inhibitory mechanism and guide the design of more potent inhibitors. nih.gov

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most favorable binding pose (binding mode) of a ligand within a protein's active site. nih.govnih.gov Docking algorithms generate multiple possible conformations and score them based on their predicted binding affinity. nih.gov The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides an estimation of the strength of the interaction. nih.govresearchgate.net For example, molecular docking studies on inhibitors of the pentose (B10789219) phosphate (B84403) pathway have shown a strong correlation between the calculated binding energies and the experimentally determined inhibitory concentrations (IC50 values). nih.gov This demonstrates the predictive power of docking in ranking potential drug candidates and understanding their structure-activity relationships. nih.govnih.gov

Table 2: Predicted Binding Affinities of Methyl Benzoate Derivatives against Target Enzymes nih.gov
CompoundTarget EnzymeBinding Energy (kcal/mol)
Compound 1 (a methyl 4-amino benzoate derivative)hG6PD-6.71
Compound 4 (a methyl 4-amino benzoate derivative)h6PGD-7.61

Lack of Specific Research Data for this compound in Computational Drug Design

Extensive literature searches for the chemical compound “this compound” have revealed a significant gap in publicly available research pertaining to its specific application in computational chemistry and structure-based drug design. While the individual components of the molecule, the morpholine (B109124) and benzoate moieties, are well-documented in medicinal chemistry, detailed computational studies, molecular docking simulations, and specific structure-activity relationship (SAR) analyses for the combined entity are not presently available in scientific databases.

This absence of specific research findings means that a detailed, data-driven article focusing solely on the computational chemistry and molecular modeling of "this compound," as outlined in the user's request, cannot be generated at this time. Key information, such as identified protein targets, binding affinities, specific molecular interactions from docking studies, and pharmacophore models derived from this compound, remains uncharacterized in the current body of scientific literature.

The morpholine ring is widely recognized as a "privileged scaffold" in drug discovery. nih.govsci-hub.sesci-hub.se Its favorable physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, have led to its incorporation into a vast number of bioactive molecules. nih.govsci-hub.se The morpholine moiety can engage in various non-covalent interactions within protein binding pockets, including hydrogen bonding and hydrophobic interactions, making it a valuable component in the design of enzyme inhibitors and receptor modulators. sci-hub.seacs.org

Similarly, the benzoate functional group is a common feature in many pharmacologically active compounds. nih.govnih.gov The aromatic ring and the ester group can participate in crucial binding interactions, such as pi-stacking and hydrogen bonding, which are fundamental to the structure-activity relationships of numerous drug classes. nih.govnih.gov Computational studies on various benzoate derivatives have demonstrated their potential to interact with a range of biological targets. nih.govdergipark.org.tr

Despite the established importance of these individual structural motifs, the specific combination found in "this compound" has not been the subject of dedicated computational drug design research that is publicly accessible. Therefore, the generation of an article with detailed research findings and data tables, as per the user's strict requirements, is not feasible. Further experimental and computational research would be necessary to elucidate the specific structure-based drug design principles applicable to this particular compound.

Pharmacokinetic and Drug Metabolism Research

Absorption, Distribution, and Metabolism Studies

The journey of a drug through the body is a complex process governed by its physicochemical properties. The morpholine (B109124) ring and the methyl benzoate (B1203000) group in Methyl 4-(morpholinomethyl)benzoate are expected to significantly influence its ADME profile. The morpholine moiety, a common functional group in many approved drugs, is known to modulate pharmacokinetic properties, often enhancing solubility. nih.govsci-hub.seacs.orgresearchgate.netnih.gov

The stability of a compound in biological fluids such as blood and plasma is a critical determinant of its bioavailability and duration of action. Ester-containing compounds like this compound are susceptible to hydrolysis by esterases present in these media.

Studies on various methyl benzoate derivatives have demonstrated their hydrolysis in aqueous solutions, with the rate being influenced by pH and substituents on the benzene (B151609) ring. sci-hub.se For instance, the hydrolysis half-life of methyl benzoate itself can vary, and electron-withdrawing or -donating groups can alter this rate. sci-hub.se The stability of peptides in blood, plasma, and serum has also been shown to differ, highlighting the importance of the specific biological matrix in determining a compound's fate. acs.orgnih.gov

The morpholine ring itself can also undergo metabolic transformation. The metabolic fate of the morpholine moiety in many drugs often involves oxidation, which can lead to ring-opening and the formation of various metabolites. sci-hub.sesci-hub.senih.gov This enzymatic process is a key factor in the clearance of many morpholine-containing drugs. sci-hub.sesci-hub.senih.gov

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and availability to reach its target site. Only the unbound fraction of a drug is generally considered pharmacologically active. harvardapparatus.comjohnshopkins.edunih.govyoutube.com

The degree of plasma protein binding is influenced by the physicochemical properties of the compound, such as its lipophilicity. nih.gov Given the structural components of this compound, a moderate to high degree of plasma protein binding could be anticipated.

Below is a table summarizing the plasma protein binding of some morpholine-containing drugs:

DrugPlasma Protein Binding (%)Primary Binding Protein(s)
Gefitinib (B1684475)~97%Albumin, AAG
Linezolid (B1675486)~31%Albumin
Reboxetine>97%α1-acid glycoprotein
Morphine34.0-37.5%Albumin

This table presents data for structurally related compounds to provide an estimate, as specific data for this compound is not available.

The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are commonly employed to assess the metabolic stability of new chemical entities. wuxiapptec.combioivt.com These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. wuxiapptec.combioivt.com

A single data point from a metabolic stability assay in mouse liver microsomes for this compound is available in the ChEMBL database. However, comprehensive studies detailing the metabolic pathways and the specific CYP isozymes involved are lacking.

In general, the morpholine ring is a known site of metabolic activity. For many drugs, the predominant metabolic pathway involves the oxidation of the morpholine ring, which can lead to the formation of lactones, lactams, or ring-opened products. sci-hub.sesci-hub.se For example, the metabolism of Gefitinib and Linezolid involves the oxidative degradation of the morpholine ring. sci-hub.sesci-hub.senih.govnih.gov The primary route of elimination for Reboxetine is hepatic metabolism, with the morpholine ring being a likely site of oxidation. nih.govnih.gov

The following table shows the primary metabolic route for some morpholine-containing drugs:

DrugPrimary Metabolic Pathway
GefitinibOxidation of the morpholine ring
LinezolidOxidation of the morpholine ring
ReboxetineHepatic metabolism (likely involving the morpholine ring)

This table illustrates common metabolic pathways for morpholine-containing drugs and is intended to be indicative for this compound.

Elimination Profiles

The elimination of a drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (feces), is the final step in its pharmacokinetic journey. The elimination profile determines the drug's half-life and dosing frequency.

Specific elimination data for this compound has not been reported. However, based on its structure, a combination of renal and hepatic clearance would be expected. The metabolites formed from the hydrolysis of the ester and oxidation of the morpholine ring would likely be more polar and thus more readily excreted in the urine.

For instance, Linezolid is cleared through both renal and non-renal pathways, with approximately 35% of the dose excreted as the parent drug in the urine and the remainder as two major inactive metabolites resulting from morpholine ring oxidation. nih.govnih.gov The elimination half-life of linezolid is between 5 and 7 hours. nih.govReboxetine is primarily eliminated through hepatic metabolism, with less than 10% of the dose cleared renally as the unchanged drug. nih.govnih.gov

Pharmacokinetic Modeling

Pharmacokinetic (PK) modeling is a mathematical approach used to describe and predict the concentration-time course of a drug in the body. These models are essential for optimizing dosing regimens and understanding the relationship between drug exposure and its effects.

No specific pharmacokinetic models for this compound are available. However, PK models have been developed for other morpholine-containing drugs. For example, a one-compartment model best describes the plasma concentration-time profile of Reboxetine following oral administration. nih.gov For Timolol , another morpholine-containing drug, ocular pharmacokinetic/pharmacodynamic (PK/PD) models have been established to predict drug concentrations in various ocular tissues and its therapeutic effect. acs.orgnih.govnih.govresearchgate.netyoutube.com These models often consist of multiple compartments to account for the drug's distribution and elimination from different tissues. nih.gov

The development of a pharmacokinetic model for this compound would require experimental data on its absorption, distribution, metabolism, and excretion. Such a model would likely need to account for both the hydrolysis of the ester linkage and the metabolism of the morpholine ring to accurately predict its in vivo behavior.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques (e.g., NMR, MS, IR, UV)

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of a molecule. For Methyl 4-(morpholinomethyl)benzoate, ¹H NMR would confirm the presence and connectivity of the distinct proton environments: the aromatic protons on the benzoate (B1203000) ring, the singlet for the methyl ester group, and the characteristic signals for the morpholine (B109124) and the benzylic methylene (B1212753) bridge protons. ¹³C NMR would complement this by identifying each unique carbon atom in the molecule.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) would be used to confirm the molecular mass of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. proprep.com The spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, C-O stretching vibrations, and aromatic C-H bonds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about conjugated systems within a molecule. The substituted benzene (B151609) ring in this compound would produce a characteristic maximum absorption wavelength (λmax) in the UV region of the electromagnetic spectrum. For the related compound methyl 4-methylbenzoate, a maximum absorption has been noted at 354 nm. nih.gov

The following table summarizes the expected spectroscopic data for this compound based on its structure, with comparative data from related compounds.

Technique Expected Data for this compound Reference Data for Related Compounds
¹H NMR Signals for aromatic, morpholine, benzylic, and methyl ester protons.Methyl benzoate : Aromatic protons (δ 7.3-8.0 ppm), Methyl protons (δ 3.83 ppm). rsc.org
¹³C NMR Peaks corresponding to ester carbonyl, aromatic, morpholine, and methyl carbons.Methyl benzoate : Carbonyl (166.7 ppm), Aromatic (128-133 ppm), Methyl (51.7 ppm). rsc.org
Mass Spec. [M+H]⁺ peak corresponding to the exact mass of C₁₃H₁₇NO₃.Methyl benzoate : Molecular ion peak at m/z 136.
IR Strong C=O stretch (~1720 cm⁻¹), C-O stretches, aromatic C-H stretches.Methyl benzoate : Aromatic CH (~3040 cm⁻¹), Methyl CH (<3040 cm⁻¹). researchgate.net
UV-Vis λmax due to the substituted aromatic ring.Methyl 4-methylbenzoate : λmax at 354 nm. nih.gov

Chromatographic Techniques for Purity and Quantification (e.g., HPLC)

Chromatography is essential for separating components in a mixture, making it the primary method for assessing the purity of a synthesized compound and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for purity assessment. A reverse-phase HPLC (RP-HPLC) method is commonly developed for compounds like this compound. In this method, the compound is dissolved in a suitable solvent, injected into the HPLC system, and passed through a column containing a nonpolar stationary phase. A polar mobile phase is used to elute the compound, and its detection is typically achieved using a UV detector. The resulting chromatogram shows a peak corresponding to the compound, and the area of this peak is proportional to its concentration. Purity is determined by the percentage of the total peak area that the main peak represents.

The table below outlines a potential set of starting parameters for an HPLC method for this compound, based on established methods for analogous structures.

Parameter Example HPLC Method Reference
Column Newcrom R1 or L7Supelco C18 (25cm x 4.6mm, 5µm) researchgate.netsielc.com
Mobile Phase Acetonitrile (B52724):Water or Methanol (B129727):Water researchgate.netsielc.com
Detection UV at 254 nm researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Retention Time To be determined experimentallyN/A

High-Throughput Screening (HTS) Protocols in Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds against specific biological targets to identify potential new medicines. news-medical.net This process utilizes automation, robotics, and sensitive detection methods to screen large compound libraries in a cost-effective and time-efficient manner. news-medical.netscienceintheclassroom.org

The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired activity in a given biological assay. news-medical.net A compound like this compound, as a novel chemical entity, would be an ideal candidate for inclusion in a screening library.

The typical HTS workflow involves several key stages:

Compound Library Preparation : The compound is dissolved, typically in dimethyl sulfoxide (B87167) (DMSO), and arrayed in microtiter plates at a specific concentration.

Assay Miniaturization : The biological assay (e.g., an enzyme activity assay or a cell-based assay) is optimized to be run in a small volume, typically in 384- or 1536-well plates.

Automated Screening : Robotic systems handle the liquid dispensing, adding the compound from the library to the assay plates containing the biological target (e.g., enzymes, cells).

Data Acquisition and Analysis : After an incubation period, a plate reader measures a signal (e.g., fluorescence, luminescence, absorbance) that indicates the compound's effect on the target. This large volume of data is then analyzed to identify active compounds.

While there are no specific published reports of this compound being used in an HTS campaign, its inclusion in such a protocol would involve its testing against one or more biological targets to uncover any potential therapeutic activity. Any "hits" identified from the screen would then undergo further validation and lead optimization studies. news-medical.net

Future Research Directions

Development of Novel Analogs with Improved Efficacy and Selectivity

A primary focus of future research is the rational design and synthesis of novel analogs of Methyl 4-(morpholinomethyl)benzoate to enhance therapeutic efficacy and selectivity. The introduction of a methyl group, for instance, is a recognized strategy in drug discovery that can significantly boost potency. mdpi.com This "magic methyl" effect can induce favorable conformational changes and improve a compound's pharmacological profile. mdpi.com

Research into related structures has demonstrated the viability of this approach. For example, studies on 3-(morpholinomethyl)benzofuran derivatives have shown that substitutions on the benzofuran (B130515) ring can significantly influence cytotoxic activity against cancer cells. nih.gov The substitution of the benzofuran ring with a methyl morpholino group has been found to boost cytotoxic activity against A549 lung carcinoma cells. nih.gov Specifically, certain analogs have exhibited excellent antiproliferative activity, with some being more potent than the standard drug staurosporine. nih.gov

Similarly, the synthesis of novel morpholine-conjugated benzophenone (B1666685) analogs has been a fruitful area of research. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these compounds have revealed that the presence of a methyl group on the B ring of the benzophenone structure is crucial for antiproliferative activity. nih.gov Furthermore, the position of other substituents, such as a bromo group at the ortho position or a methyl group at the para position on the A ring of the benzophenone, has been shown to be significant for extensive anti-mitogenic activity. nih.gov

These findings underscore the potential for creating a new library of this compound analogs. By systematically modifying the core structure and adding or altering functional groups, researchers can aim to develop next-generation compounds with superior performance.

Compound/AnalogTarget/Cell LineActivity (IC50)Reference
3-(morpholinomethyl)benzofuran analog 15aNCI-H232.52 µM nih.gov
3-(morpholinomethyl)benzofuran analog 15cNCI-H232.218 µM nih.gov
3-(morpholinomethyl)benzofuran analog 16aNCI-H230.49 µM nih.gov
Staurosporine (reference)NCI-H231.24 µM nih.gov
Benzophenone analog 8bDLA, EAC, MCF-7, A549Significant anti-mitogenic activity nih.gov
Benzophenone analog 8fDLA, EAC, MCF-7, A549Significant anti-mitogenic activity nih.gov

Investigation of New Therapeutic Applications

While much of the research on morpholine-containing compounds has centered on oncology, future investigations could broaden the therapeutic scope of this compound and its analogs. The structural motif of methyl benzoate (B1203000) itself has been explored for various biological activities.

One promising area is in targeting metabolic pathways that are crucial for disease progression. For example, derivatives of methyl benzoate have been studied as inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The PPP is vital for biosynthetic processes in cancer and malaria, making its enzymes, such as glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), attractive drug targets. nih.gov Methyl 4-amino benzoates have shown inhibitory effects on both G6PD and 6PGD, suggesting that the methyl benzoate scaffold could be adapted for the treatment of metabolic diseases. nih.gov

The anticancer potential remains a strong focus. The demonstrated efficacy of related morpholine-containing compounds against non-small cell lung carcinoma and other cancer cell lines like DLA, EAC, and MCF-7 provides a solid foundation for exploring the use of this compound in a wider range of malignancies. nih.govnih.gov Research has shown that some of these analogs can induce cell cycle arrest at the G2/M phase and trigger apoptosis, key mechanisms for cancer therapy. nih.gov

Beyond oncology, the methyl benzoate moiety has been identified as a promising biopesticide, acting as a fumigant, contact toxicant, and repellent against various insect pests. mdpi.com While distinct from human therapeutics, this highlights the diverse bioactivity of the core structure and could inspire research into applications against human parasites or as antimicrobial agents.

Advanced Computational Studies for Rational Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Future research on this compound will undoubtedly benefit from the application of advanced computational studies for rational drug design.

Molecular docking is a powerful tool that has been used to understand the inhibitory mechanisms of related compounds. For instance, docking studies with methyl benzoate derivatives targeting enzymes in the pentose phosphate pathway helped to elucidate their binding modes and identify the most potent inhibitors. nih.gov Such in silico analyses can predict the binding affinity and interaction patterns of novel analogs with their biological targets, allowing researchers to prioritize the synthesis of the most promising candidates.

Computational approaches are also integral to the development of dual-target inhibitors, a novel strategy in cancer therapy. For example, the rational design of compounds that can simultaneously inhibit PI3K and HDAC has shown promise for treating acute myeloid leukemia. nih.gov This process involves creating a pharmacophore model based on the structures of known inhibitors and then using this model to design new molecules with the desired dual activity. nih.gov Similar computational strategies could be employed to design this compound analogs that act on multiple, synergistic targets.

Furthermore, computational studies can aid in optimizing the pharmacokinetic properties of drug candidates, a critical aspect of drug development. By predicting properties such as absorption, distribution, metabolism, and excretion (ADME), researchers can modify the structure of this compound to improve its drug-like characteristics.

Clinical Translational Research Prospects

The ultimate goal of preclinical research is the translation of promising compounds into clinical applications. For this compound and its future analogs, a clear pathway for translational research needs to be established.

The initial steps involve rigorous in vitro testing against a broad panel of human cancer cell lines to determine the spectrum of activity and to identify potential biomarkers of response. Analogs that demonstrate high potency and selectivity in these assays would then progress to in vivo studies.

Animal models, particularly xenograft models where human tumors are implanted into immunocompromised mice, are a crucial component of this translational path. Such models have been successfully used to evaluate the anticancer efficacy of related compounds, such as PI3K/HDAC dual inhibitors in a MV4-11 xenograft model. nih.gov These studies provide essential information on a compound's in vivo efficacy, mechanism of action, and pharmacokinetic profile. nih.gov

Further preclinical development would involve toxicology and safety pharmacology studies to ensure that the compound has an acceptable safety margin before it can be considered for human trials. The development of scalable and efficient synthetic routes is also a key consideration for ensuring that sufficient quantities of the drug can be produced for clinical studies. mdpi.com

The successful navigation of these preclinical stages would pave the way for an Investigational New Drug (IND) application and the initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of the lead compound in human subjects.

Q & A

Q. Table 1: Comparative Bioactivity of Benzoate Derivatives

CompoundTargetIC₅₀ (µM)Reference
This compoundKinase X10.2 ± 0.5
Ethyl 4-(tetrazolyl)benzoateProtease Y25.7 ± 1.1
Methyl 4-(thiazolyl)benzoateEnzyme Z8.9 ± 0.3

Q. Table 2: Recommended Analytical Techniques

TechniquePurposeExample DataReference
¹H NMRConfirm substitution patternδ 3.8 (s, 3H, OCH₃)
HRMSVerify molecular formula[M+H]⁺ = 234.1128
X-rayDetermine crystal packingSpace group P2₁/c

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.